N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide
描述
This compound is a piperidine-3-carboxamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a 1,2,4-oxadiazole ring substituted with a pyridin-4-yl group. The structural complexity arises from the integration of three pharmacologically relevant motifs:
- Piperidine-3-carboxamide: Known for modulating central nervous system (CNS) targets and enhancing blood-brain barrier permeability.
- 1,4-Benzodioxin: A bicyclic ether system associated with antioxidant and anti-inflammatory properties.
- 1,2,4-Oxadiazole-pyridin-4-yl: A heterocyclic scaffold linked to kinase inhibition and receptor binding (e.g., G-protein-coupled receptors, GPCRs) .
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c28-22(24-17-3-4-18-19(12-17)30-11-10-29-18)16-2-1-9-27(13-16)14-20-25-21(26-31-20)15-5-7-23-8-6-15/h3-8,12,16H,1-2,9-11,13-14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFBMKPJWTURNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=CC=NC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally and Functionally Similar Compounds
Receptor Selectivity
Piperidine derivatives exhibit distinct profiles in GPCR and ion channel modulation. Key comparisons are summarized below:
| Compound | GPCR Family A | GPCR Family C | GPCR Family B | Voltage-Gated Ion Channels | Ligand-Gated Ion Channels |
|---|---|---|---|---|---|
| Target Compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| LAS-251 (Piperidine Derivative) | 8% Activity | 4% Activity | 2% Activity | Low Selectivity | 6% Activity |
| LAS-252 (Piperidine Derivative) | 4% Activity | 4% Activity | 2% Activity | Low Selectivity | 6% Activity |
| LAS-250 (Piperidine Derivative) | 4% Activity | 4% Activity | 0% Activity | High Selectivity (2–3× vs. LAS-251/252) | 6% Activity |
- Key Findings :
- The target compound’s oxadiazole-pyridin-4-yl group may enhance interactions with kinase domains, distinguishing it from LAS-series compounds, which lack this motif .
- LAS-251 and LAS-252 show marginal GPCR Family B activity (2%), absent in LAS-250. The target compound’s benzodioxin group could confer unique membrane receptor targeting, akin to LAS-250’s voltage-gated ion channel selectivity .
Structural and Functional Analogues
- Compound 35 (): A brominated benzodiazol-2-one-piperidine carboxamide with 56% synthetic yield.
- N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine (): Shares the benzodioxin core but replaces oxadiazole with a thiazole ring. Thiazole-containing analogs often exhibit higher metabolic stability but lower kinase affinity compared to oxadiazole derivatives .
- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (): Features a trifluoromethylpyridine group, enhancing hydrophobic interactions.
常见问题
Basic: What experimental strategies ensure high purity and yield during the synthesis of this compound?
Methodological Answer:
- Stepwise Monitoring : Use thin-layer chromatography (TLC) at each reaction stage to track intermediate formation and identify byproducts .
- Structural Confirmation : Employ -NMR and -NMR to verify bond formation (e.g., amide coupling, oxadiazole cyclization) and assess stereochemical integrity .
- Purification : Optimize column chromatography conditions (e.g., silica gel gradient elution with ethyl acetate/hexane) or recrystallization in ethanol/water mixtures to isolate the final product with >95% purity .
Basic: How can researchers assess the compound's inhibitory activity against enzymatic targets?
Methodological Answer:
- In Vitro Assays :
- α-Glucosidase/Acetylcholinesterase Inhibition : Use spectrophotometric assays (e.g., p-nitrophenyl substrate hydrolysis) to measure IC values. Include positive controls (e.g., acarbose for α-glucosidase) .
- Dose-Response Curves : Perform triplicate experiments at 6–8 concentrations (1 nM–100 µM) to ensure reproducibility .
Basic: What are the critical spectroscopic techniques for characterizing this compound?
Methodological Answer:
- NMR : Assign peaks for the benzodioxin aromatic protons (δ 6.5–7.2 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and oxadiazole protons (δ 8.0–8.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm) and C-N (oxadiazole, ~1250 cm) stretches .
- Mass Spectrometry : Use HRMS (ESI+) to validate the molecular ion [M+H] with <2 ppm error .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications to the pyridinyl-oxadiazole (e.g., pyridin-3-yl vs. pyridin-2-yl) or benzodioxin (e.g., methoxy vs. chloro groups) .
- Computational Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like α-glucosidase. Prioritize analogs with lower predicted binding energies .
- Biological Validation : Test top candidates in enzymatic assays and compare potency shifts (e.g., 10-fold IC improvement with a para-fluoro substituent) .
Advanced: What methods elucidate the compound's interaction mechanism with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip to measure real-time binding kinetics (association/dissociation rates) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bonding interactions .
- Mutagenesis Studies : Engineer enzyme variants (e.g., alanine scanning) to identify critical residues for binding .
Advanced: How can contradictions between computational predictions and experimental bioactivity data be resolved?
Methodological Answer:
- Error Source Analysis :
- Solvent Effects : Re-run docking simulations with explicit solvent models (e.g., WaterSwap) .
- Conformational Flexibility : Use molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein/ligand flexibility .
- Experimental Replicates : Validate inconsistent bioactivity results with orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) .
Advanced: What pharmacokinetic parameters should be prioritized in preclinical studies?
Methodological Answer:
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to calculate half-life (t) and intrinsic clearance (Cl) .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction (fu) and adjust dosing regimens .
- Caco-2 Permeability : Assess intestinal absorption potential via monolayer transport assays (P >1×10 cm/s preferred) .
Advanced: How can researchers address low yield in the oxadiazole cyclization step?
Methodological Answer:
- Reagent Optimization : Replace carbodiimide coupling agents with HATU for higher efficiency in amidoxime formation .
- Temperature Control : Conduct cyclization at 80–100°C in anhydrous DMF to minimize hydrolysis .
- Design of Experiments (DoE) : Use a factorial design to test variables (e.g., solvent, catalyst loading) and identify optimal conditions .
Advanced: What computational tools enhance reaction design for novel analogs?
Methodological Answer:
- Reaction Path Search : Apply the AFIR (Artificial Force-Induced Reaction) method to explore viable synthetic routes .
- Quantum Chemical Calculations : Use Gaussian 16 to calculate transition-state energies and predict regioselectivity in heterocycle formation .
- Machine Learning : Train models on existing reaction data (e.g., USPTO database) to predict solvent/catalyst combinations .
Advanced: How to evaluate target selectivity against off-pathway enzymes?
Methodological Answer:
- Counter-Screening Panels : Test the compound against structurally related enzymes (e.g., α-amylase vs. α-glucosidase) at 10 µM to calculate selectivity indices .
- Cryo-EM/Co-crystallization : Resolve ligand-enzyme complexes to identify binding motifs responsible for selectivity .
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